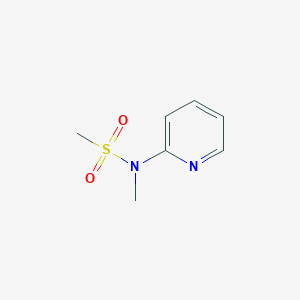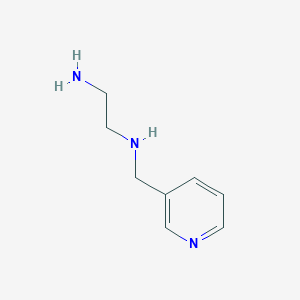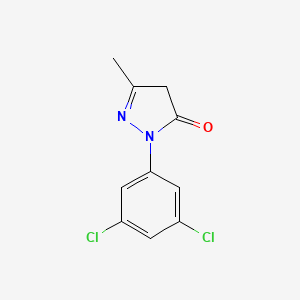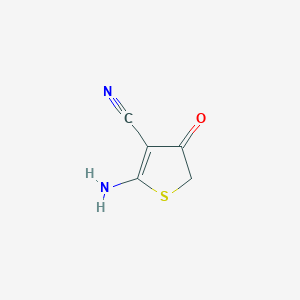
N-methyl-N-(pyridin-2-yl)methanesulfonamide
Vue d'ensemble
Description
“N-methyl-N-(pyridin-2-yl)methanesulfonamide” is a chemical compound with the molecular weight of 215.28 . It is a solid substance and its IUPAC name is N-[3-(aminomethyl)-2-pyridinyl]-N-methylmethanesulfonamide .
Molecular Structure Analysis
The InChI code for “N-methyl-N-(pyridin-2-yl)methanesulfonamide” is 1S/C8H13N3O2S/c1-11(14(2,12)13)8-7(6-9)4-3-5-10-8/h3-5H,6,9H2,1-2H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-methyl-N-(pyridin-2-yl)methanesulfonamide” is a solid substance . It has a molecular weight of 215.28 and its boiling point is 386.047°C at 760 mmHg . The compound should be stored at 4°C and protected from light .Applications De Recherche Scientifique
Molecular and Supramolecular Structures
The compound N-methyl-N-(pyridin-2-yl)methanesulfonamide has been studied for its molecular and supramolecular structures. One study reports on the structures of derivatives of this compound, focusing on the torsion angles and hydrogen bonding patterns that vary across different derivatives. These variations influence the formation of dimers, supramolecular layers, and linear chains, showcasing the compound's potential in molecular engineering and design (Jacobs, Chan, & O'Connor, 2013).
Coordination with Silver Ions
Another area of research involves the coordination of N-methyl-N-(pyridin-2-yl)methanesulfonamide with silver ions. A study described the synthesis of a compound where the AgI atom is coordinated by two N atoms from two of these methanesulfonamidate anions, forming a dinuclear molecule. This research could have implications in the development of new materials with specific optical or electrical properties (Hu & Yeh, 2013).
Inhibitory Activity in HMG-CoA Reductase
In the field of biochemistry, N-methyl-N-(pyridin-2-yl)methanesulfonamide derivatives have been synthesized and evaluated for their ability to inhibit HMG-CoA reductase, a key enzyme in cholesterol biosynthesis. One compound in this series demonstrated significant potency, suggesting potential applications in the treatment of hypercholesterolemia (Watanabe et al., 1997).
Catalysis in Organic Synthesis
This compound has also been explored in the context of catalysis. A study reported the synthesis of a novel ionic liquid derived from this compound, which showed excellent catalytic activity in the one-pot synthesis of 2-amino-3-cyanopyridines. This indicates its potential as a catalyst in organic synthesis processes (Tamaddon & Azadi, 2018).
Application in Molecular Rotation Control
Research has also been conducted on the use of this compound in controlling molecular rotation. A study demonstrated that the addition of methane sulfonic acid to a derivative led to the selective protonation and deceleration of rotation rates around certain molecular bonds, which could have implications in the development of molecular machines or sensors (Furukawa et al., 2020).
Crystallography and Material Science
Additionally, crystallographic studies of N-methyl-N-(pyridin-2-yl)methanesulfonamide have been instrumental in understanding its properties. These studies have revealed aspects such as hydrogen bonding, molecular coordination, and potential applications in material science (Dodoff, Varga, & Kovala-Demertzi, 2004).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P338 (Remove contact lenses if present and easy to do – continue rinsing), and P351 (Rinse cautiously with water for several minutes) .
Propriétés
IUPAC Name |
N-methyl-N-pyridin-2-ylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9(12(2,10)11)7-5-3-4-6-8-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMPWOUKEHUZQAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=N1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90633806 | |
| Record name | N-Methyl-N-(pyridin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100868-76-6 | |
| Record name | N-Methyl-N-(pyridin-2-yl)methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90633806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-2,3-dimethyl-2H-pyrazolo[3,4-B]quinoline](/img/structure/B3044900.png)





![1H-Indol-4-amine, N-methyl-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B3044908.png)



![1,1'-Biphenyl, 4-propyl-4'-[(4-propylphenyl)ethynyl]-](/img/structure/B3044914.png)
![1,1'-Biphenyl, 4-[(4-ethylphenyl)ethynyl]-4'-pentyl-](/img/structure/B3044915.png)
![Bis[4-(propoxycarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B3044918.png)
